molecular formula C30H26O14 B1236259 Helichrysoside

Helichrysoside

Cat. No. B1236259
M. Wt: 610.5 g/mol
InChI Key: NBAZENYUDPJQIH-DVQXAVRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Helichrysoside is a natural product found in Rosa canina, Sarcopyramis bodinieri, and other organisms with data available.

Scientific Research Applications

  • Glucose and Lipid Metabolism : Helichrysoside has been shown to improve glucose tolerance in mice and enhance glucose consumption in HepG2 cells, suggesting potential benefits for metabolic health (Morikawa et al., 2019).

  • Pharmacological Activities of Helichrysum Italicum : Although not specific to helichrysoside, Helichrysum italicum, which contains helichrysoside, exhibits antimicrobial, anti-inflammatory, and antioxidant properties, as well as potential anti-erythematous and photoprotective activities (Viegas et al., 2014).

  • Phenolic Composition Analysis : Helichrysum obconicum, another source of helichrysoside, contains phenolic compounds, including flavonoid derivatives, which could contribute to its biological activities (Gouveia & Castilho, 2011).

  • Anti-microbial and Anti-inflammatory Properties : Different species of Helichrysum, including those containing helichrysoside, show significant antimicrobial and anti-inflammatory activities, which could be beneficial in treating various medical conditions (Lourens et al., 2004).

  • Biological Activities of South African Helichrysum Species : Several Helichrysum species, potentially including helichrysoside-rich plants, have been used traditionally for treating diseases like cough, diabetes, and skin disorders, with some scientific backing for these uses (Lourens et al., 2008).

  • Potential Source of Bioactive Molecules : Helichrysum stoechas, which may contain helichrysoside, has shown promising antioxidant, antidiabetic, and neuroprotective properties (Les et al., 2017).

  • Antioxidant Potential for Cosmetic Applications : The antioxidant properties of Helichrysum stoechas, potentially relevant to helichrysoside, can be exploited in cosmetic applications (Barroso et al., 2014).

  • Antibacterial and Antioxidant Activities : Helichrysum oligocephalum, another potential source of helichrysoside, shows significant antibacterial and antioxidant activities (Esmaeili, 2013).

properties

Molecular Formula

C30H26O14

Molecular Weight

610.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H26O14/c31-15-5-1-13(2-6-15)3-8-22(36)41-12-21-24(37)26(39)27(40)30(43-21)44-29-25(38)23-19(35)10-16(32)11-20(23)42-28(29)14-4-7-17(33)18(34)9-14/h1-11,21,24,26-27,30-35,37,39-40H,12H2/b8-3+/t21-,24-,26+,27-,30+/m1/s1

InChI Key

NBAZENYUDPJQIH-DVQXAVRRSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O

SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O

synonyms

helichrysoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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